molecular formula C20H17N5O3S B2872658 4-cyano-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

4-cyano-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2872658
M. Wt: 407.4 g/mol
InChI Key: VLHBGLBYGRCKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-307378 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its specific interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of WAY-307378 involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic route typically includes:

    Starting Materials: The synthesis begins with readily available starting materials that undergo a series of chemical transformations.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, pressures, and catalysts to facilitate the desired chemical changes.

    Purification: After the reactions, the product is purified using techniques such as chromatography to isolate WAY-307378 in its pure form.

Industrial production methods for WAY-307378 would involve scaling up these laboratory procedures to produce larger quantities of the compound. This would require optimization of reaction conditions to ensure efficiency and cost-effectiveness while maintaining the quality of the product.

Chemical Reactions Analysis

WAY-307378 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

    Substitution: WAY-307378 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an oxidized derivative of WAY-307378, while reduction could produce a reduced form of the compound.

Scientific Research Applications

WAY-307378 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is employed in biological studies to investigate its interactions with enzymes, receptors, and other biomolecules.

    Medicine: WAY-307378 is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound is used in the synthesis of other chemicals and materials, contributing to advancements in various sectors.

Mechanism of Action

The mechanism of action of WAY-307378 involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular processes. By binding to these targets, WAY-307378 can modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and often require detailed studies to fully understand.

Properties

IUPAC Name

4-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-13-11-14(2)23-20(22-13)25-29(27,28)18-9-7-17(8-10-18)24-19(26)16-5-3-15(12-21)4-6-16/h3-11H,1-2H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHBGLBYGRCKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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